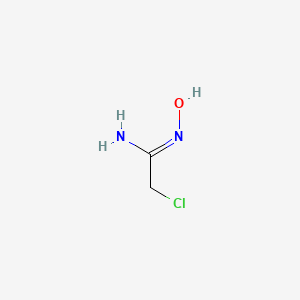

(1Z)-2-chloro-N'-hydroxyethanimidamide

描述

General Context of Amidoximes in Organic Synthesis and Chemical Research

Amidoximes are a class of organic compounds that feature both a hydroxyimino and an amino group attached to the same carbon atom. nih.gov This unique structural arrangement makes them versatile building blocks in organic synthesis and subjects of interest across various chemical disciplines. researchgate.net The study of amidoximes dates back to the 19th century, with the first synthesis of formamidoxime (B1203019) reported in 1873. nih.govresearchgate.net

The primary and most common method for synthesizing amidoximes involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.govresearchgate.net However, other methods have been developed, including the reaction of ammonia (B1221849) or amines with hydroximic acid chlorides. nih.gov The amidoxime (B1450833) functional group is significant in several areas of chemistry, including coordination chemistry, materials science, and medicinal chemistry. researchgate.netnih.gov In medicinal chemistry, the amidoxime group is often used as a bioisostere of a carboxylic acid. nih.gov Amidoximes are also key intermediates in the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles. rsc.org Their ability to chelate metal ions has also been a subject of study. rsc.org

Significance of Halogenated Amidoximes in Modern Synthetic Chemistry

The introduction of halogen atoms into organic molecules, including amidoximes, can significantly alter their chemical reactivity and physical properties. Halogenated compounds are crucial in synthetic chemistry, often serving as versatile intermediates for creating more complex molecular structures. For instance, α-halogenated oxime ethers can react with organometallic reagents to form complex heterocyclic systems like allyl aziridines. acs.org

In the context of amidoximes, halogenation can influence the molecule's electronic properties and reactivity, making it a valuable precursor for various chemical transformations. The presence of a halogen, such as chlorine, provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of other functional groups. nih.govnih.gov This reactivity is fundamental in building diverse molecular scaffolds. Research into related halogenated compounds has shown that the position and nature of the halogen can impact the biological activity of the resulting molecules, a principle that extends to the design of new fungicides and other bioactive agents. nih.gov Structure-activity relationship (SAR) studies on other halogenated compounds have revealed that the substituent on a carbamate (B1207046) group, particularly halogenated derivatives, can be critical for activity. researchgate.net

Rationale for Focused Investigation on (1Z)-2-chloro-N'-hydroxyethanimidamide

The specific focus on this compound stems from its identity as a halogenated amidoxime, combining the versatile functionality of the amidoxime group with the enhanced reactivity conferred by the chlorine atom. The "1Z" designation in its name refers to the stereochemistry around the carbon-nitrogen double bond. This compound serves as a valuable intermediate in synthetic organic chemistry. The chloro- group acts as a leaving group, facilitating the synthesis of a wide array of derivatives through substitution reactions.

The investigation into this particular compound allows researchers to explore how the interplay between the amidoxime and the chloro-substituent dictates its chemical behavior. It is a model compound for studying reaction mechanisms and for developing new synthetic methodologies. Its structure is a platform for creating more complex molecules, potentially for applications in materials science or as precursors to biologically active compounds, given the established importance of both amidoxime and halogenated moieties in drug development. nih.gov

Scope and Objectives of Academic Research into the Compound's Chemistry

Academic research into this compound is centered on elucidating its fundamental chemical properties and expanding its utility as a synthetic building block. The primary objectives of such research typically include:

Development of Synthetic Pathways: Devising efficient and high-yield methods for the synthesis of this compound itself.

Reactivity Profiling: Systematically studying its reactions with various nucleophiles and electrophiles to understand the reactivity of both the amidoxime group and the chlorinated carbon center.

Heterocyclic Synthesis: Utilizing the compound as a precursor for the synthesis of novel heterocyclic systems. The bifunctional nature of the molecule makes it an attractive starting material for constructing rings containing nitrogen and oxygen.

Coordination Chemistry: Investigating its ability to act as a ligand for various metal ions, a common area of study for amidoxime-containing molecules. researchgate.net

The broader scope involves leveraging the unique electronic and steric properties imparted by the chlorine atom to control the stereochemistry and regioselectivity of its reactions, thereby enabling the synthesis of complex target molecules with high precision.

Compound Data

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3272-96-6 scbt.com |

| Molecular Formula | C₂H₅ClN₂O chemicalbook.com |

| Molecular Weight | 108.527 g/mol scbt.com |

| Synonyms | 2-Chloroacetamidoxime |

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂H₅ClN₂O |

| N'-hydroxyethanimidamide | C₂H₆N₂O cymitquimica.comnih.gov |

| Formamidoxime | CH₄N₂O |

| 2-chloro-N-hydroxyacetamide | C₂H₄ClNO₂ nih.gov |

| 1,2,4-Oxadiazole (B8745197) | C₂H₂N₂O |

| 2-chloro-N-(2-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ researchgate.net |

| 2-chloromethyl-1H-benzimidazole | C₈H₇ClN₂ nih.gov |

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-yl-amino]acetyl-amino}benzothiazole-6-carboxylic acid | Not specified |

| 2-chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide | C₁₆H₁₄ClN₃O₄ sigmaaldrich.com |

Structure

3D Structure

属性

CAS 编号 |

3272-96-6 |

|---|---|

分子式 |

C2H5ClN2O |

分子量 |

108.53 g/mol |

IUPAC 名称 |

2-chloro-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) |

InChI 键 |

XCARGDPHZYJCMU-UHFFFAOYSA-N |

SMILES |

C(C(=NO)N)Cl |

手性 SMILES |

C(/C(=N\O)/N)Cl |

规范 SMILES |

C(C(=NO)N)Cl |

溶解度 |

not available |

产品来源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 1z 2 Chloro N Hydroxyethanimidamide

Nucleophilic Substitution Reactions at the Chloro Position

The presence of a chlorine atom alpha to the imidamide group renders the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is central to the derivatization of (1Z)-2-chloro-N'-hydroxyethanimidamide.

Mechanisms of Chlorine Displacement by Various Nucleophiles

The displacement of the chlorine atom in α-haloamides and related structures typically proceeds via a nucleophilic substitution mechanism. While direct studies on this compound are not extensively detailed in the available literature, analogies can be drawn from the reactivity of similar α-chloro carbonyl and amide compounds. The reaction mechanism is influenced by the nature of the nucleophile, the solvent, and the specific electronic and steric environment of the substrate.

For strong nucleophiles, a bimolecular nucleophilic substitution (SN2) mechanism is generally favored. In this concerted process, the nucleophile attacks the electrophilic carbon atom, leading to a transition state where the new bond is forming concurrently with the breaking of the carbon-chlorine bond. The reactivity in SN2 reactions is sensitive to steric hindrance at the reaction center.

Kinetic studies on related α-chloroacetanilides reacting with benzylamines suggest a stepwise mechanism involving a zwitterionic tetrahedral intermediate, with the rate-limiting step being the expulsion of the chloride leaving group. This indicates that under certain conditions, the reaction may deviate from a classic concerted SN2 pathway. The inductive effect of the carbonyl group in α-haloketones enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the α-carbon and making it more susceptible to nucleophilic attack. nih.gov A similar electronic effect is expected in this compound due to the electron-withdrawing nature of the imidamide group.

The table below summarizes the expected reactivity of this compound with various classes of nucleophiles based on general principles of nucleophilic substitution on α-halo carbonyl and amide systems.

| Nucleophile Class | Representative Nucleophiles | Expected Product Type | Probable Mechanism |

| Oxygen Nucleophiles | Hydroxide, alkoxides, carboxylates | α-Hydroxy or α-alkoxy-N'-hydroxyethanimidamide | SN2 or stepwise |

| Nitrogen Nucleophiles | Ammonia (B1221849), primary/secondary amines, azides | α-Amino or α-azido-N'-hydroxyethanimidamide | SN2 or stepwise |

| Sulfur Nucleophiles | Thiolates, bisulfide | α-Thio-N'-hydroxyethanimidamide | SN2 |

| Carbon Nucleophiles | Enolates, organometallics | α-Substituted-N'-hydroxyethanimidamide | SN2 or radical pathways |

Derivatization to Novel Functionalized Ethanimidamide Structures

The substitution of the chlorine atom in this compound provides a versatile route for the synthesis of a wide array of novel functionalized ethanimidamide structures. This derivatization is a key strategy for modifying the compound's chemical and biological properties.

By reacting this compound with appropriate nucleophiles, a variety of functional groups can be introduced at the α-position. For instance, reaction with amines leads to the formation of α-amino-N'-hydroxyethanimidamides, which are valuable precursors for the synthesis of more complex molecules, including peptides and heterocyclic compounds. Similarly, reaction with thiolates can introduce sulfur-containing moieties, which are present in many biologically active molecules.

The synthesis of α-amino amides from α-haloamides is a well-established transformation, often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov The versatility of this approach allows for the introduction of diverse amino groups, leading to a library of new ethanimidamide derivatives.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, possessing both a reactive chloro group and a nucleophilic N'-hydroxy moiety, makes it a prime candidate for cyclization reactions, leading to the formation of various heterocyclic systems.

Intramolecular Cyclization Pathways (e.g., to 1,2,4-Oxadiazoles)

One of the most significant intramolecular cyclization pathways for N'-hydroxyimidamides involves their conversion to 1,2,4-oxadiazoles. This transformation is a widely used method for the synthesis of this important class of heterocycles. The general strategy involves the acylation of the N'-hydroxy group, followed by a cyclodehydration reaction.

In the context of this compound, the N'-hydroxy group can be acylated by various acylating agents, such as acid chlorides or anhydrides, to form an O-acyl intermediate. This intermediate can then undergo an intramolecular nucleophilic attack of the imidamide nitrogen onto the carbonyl carbon of the newly introduced acyl group, followed by the elimination of a water molecule to yield the 1,2,4-oxadiazole (B8745197) ring. The reaction is often promoted by heat or a dehydrating agent.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved from amidoximes (N'-hydroxyimidamides) and acylating agents.

Intermolecular Cycloaddition and Ring Annulation Strategies

This compound can also participate in intermolecular reactions to form larger ring systems. One important class of such reactions is [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. In this type of reaction, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring.

The corresponding N'-hydroxyimidoyl chloride, which can be considered a precursor to a nitrile oxide, is a key intermediate in these reactions. In the presence of a base, N'-hydroxyimidoyl chlorides can eliminate hydrogen chloride to generate highly reactive nitrile oxides in situ. These nitrile oxides can then readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to afford isoxazole (B147169) derivatives. A mechanochemical 1,3-dipolar cycloaddition between hydroxyimidoyl chlorides and terminal alkynes has been reported to provide quick access to 3,5-isoxazole derivatives. researchgate.net

Reactions of the N'-Hydroxy Moiety

The N'-hydroxy moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations. It can act as a nucleophile, an electrophile precursor, and can be involved in rearrangement and fragmentation reactions.

The oxygen atom of the N'-hydroxy group possesses lone pairs of electrons, making it nucleophilic. It can react with various electrophiles, such as alkylating and acylating agents. Alkylation, for instance with alkyl halides, would lead to the formation of O-alkyl derivatives, while acylation with acid chlorides or anhydrides yields O-acyl derivatives, which are key intermediates in the synthesis of 1,2,4-oxadiazoles as discussed previously.

The N'-hydroxy group can also be a target for electrophilic amination reagents, which are used to form new carbon-nitrogen bonds. wiley-vch.de The reactivity of hydroxylamine-derived reagents has been explored for the direct preparation of unprotected amines. nih.gov

Acid-Base Behavior and Protonation Equilibria

The N'-hydroxyethanimidamide functional group contains both potentially acidic (the hydroxyl proton) and basic (the nitrogen atoms) sites. The equilibrium constants (pKa and pKb) that quantify this behavior are critical for understanding its chemical properties but are not available in the literature for this compound.

Potential Rearrangement Reactions

Formation of Byproducts and Unintended Pathways

The chemical reactivity of this compound is not limited to its intended transformations. The presence of multiple functional groups—a chloroalkene, a C=N double bond, and a hydroxylamino moiety—creates the potential for several unintended reaction pathways, leading to the formation of various byproducts. The specific pathways and the distribution of byproducts are highly dependent on the reaction conditions, such as temperature, pH, solvent, and the presence of other reagents.

One significant unintended pathway is intramolecular cyclization . Under certain conditions, particularly in the presence of a base or upon heating, the hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine. This can lead to the formation of a five-membered heterocyclic ring, such as an isoxazoline (B3343090) derivative. The propensity for this cyclization is influenced by the stereochemistry of the C=N bond and the conformational flexibility of the molecule.

Another potential source of byproducts is through elimination reactions . The chloro group can be eliminated along with a proton from the adjacent carbon atom, especially under basic conditions, to yield a highly reactive chloroethyne (B1205976) intermediate. This intermediate can then undergo further reactions, including polymerization or reactions with other nucleophiles present in the medium, leading to a complex mixture of byproducts. The regioselectivity of this elimination can be influenced by the strength and steric bulk of the base used.

Nucleophilic substitution at the chlorinated carbon represents a further unintended pathway. External nucleophiles, if present in the reaction mixture, can displace the chloride ion. Common nucleophiles such as water, alcohols, or amines can lead to the formation of the corresponding hydroxy, alkoxy, or amino derivatives. The rate of this substitution is dependent on the nucleophilicity of the attacking species and the polarity of the solvent.

Furthermore, the N'-hydroxyethanimidamide functional group itself can undergo unintended transformations. Under acidic conditions, a Beckmann-type rearrangement is a plausible pathway. This involves the rearrangement of the group anti to the hydroxyl group on the nitrogen atom, which in this case would be the chlorovinyl group, leading to the formation of an N-substituted amide. The specific conditions required for this rearrangement and the nature of the resulting amide would depend on the acid catalyst used.

Finally, hydrolysis of the imidamide functional group can occur, particularly at extreme pH values, to yield the corresponding carboxylic acid derivative and hydroxylamine (B1172632). This pathway leads to the degradation of the starting material and the formation of impurities that may be difficult to separate from the desired product.

A summary of these potential unintended pathways and the resulting byproducts is presented in the table below.

| Unintended Pathway | Triggering Conditions | Potential Byproduct(s) |

| Intramolecular Cyclization | Heat, Base | Isoxazoline derivatives |

| Elimination Reaction | Strong Base | Chloroethyne, Polymers |

| Nucleophilic Substitution | Presence of Nucleophiles | Hydroxy/Alkoxy/Amino derivatives |

| Beckmann-type Rearrangement | Acidic Conditions | N-substituted amides |

| Hydrolysis | Extreme pH | Carboxylic acid derivatives, Hydroxylamine |

Based on a comprehensive search of available scientific literature, specific theoretical and computational investigation data for the compound This compound is not available. Detailed studies focusing on its electronic structure, conformational analysis, and reaction mechanisms as per the requested outline have not been published in the sources accessed.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and content requirements. Generating content for the specified sections without direct research on the molecule would result in speculation and would not meet the required standards of scientific accuracy.

General principles of computational chemistry, such as Density Functional Theory (DFT), molecular orbital analysis, and conformational searches, are widely used to study molecules with similar functional groups. researchgate.netnih.gov These methods allow researchers to predict molecular geometries, electronic properties, and reaction pathways. mdpi.comrsc.org However, applying these general principles to a specific, unstudied molecule like this compound would require dedicated research calculations to produce the detailed data tables and findings requested.

Should scholarly articles focusing on the computational analysis of this compound be published in the future, this topic could be revisited.

Theoretical and Computational Investigations of 1z 2 Chloro N Hydroxyethanimidamide

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Localization and Intrinsic Reaction Coordinate Analysis

Transition state (TS) theory is a cornerstone of computational chemistry for investigating reaction mechanisms. For reactions involving (1Z)-2-chloro-N'-hydroxyethanimidamide, such as its formation, decomposition, or participation in cycloaddition reactions, locating the transition state is a critical step. This is typically achieved using quantum chemical methods like Density Functional Theory (DFT). The process involves optimizing the geometry of the molecule to a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction pathway.

Once a transition state is located, its identity is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. Following the confirmation of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, thus confirming that the located TS indeed connects the desired chemical species.

For a hypothetical reaction, such as the 1,3-dipolar cycloaddition of this compound (acting as a nitrile oxide precursor) with an alkene, the IRC analysis would trace the formation of the new carbon-carbon and carbon-oxygen bonds leading to the isoxazoline (B3343090) product.

Table 1: Representative Data from a Transition State and IRC Analysis for a Hypothetical Reaction

| Parameter | Value | Description |

| Transition State Geometry | C1-O bond length: 1.85 Å, C2-C3 bond length: 2.10 Å | Elongated bonds indicating partial bond formation in the transition state. |

| Imaginary Frequency | -450 cm⁻¹ | The negative frequency corresponds to the vibrational mode leading from reactants to products. |

| IRC Path Length | -5 to +5 (amu)½·bohr | The range of the calculated reaction pathway, connecting reactants at one end and products at the other. |

| Energy Barrier | 20 kcal/mol | The calculated activation energy for the reaction, indicating the kinetic feasibility. |

Kinetic and Thermodynamic Parameters Prediction

Computational chemistry provides a powerful toolkit for the prediction of kinetic and thermodynamic parameters of chemical reactions. researchgate.net These predictions are derived from the calculated energies of the reactants, products, and transition states. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined from the optimized structures and vibrational frequencies of the involved species. A negative ΔG indicates a spontaneous reaction.

Kinetic parameters, primarily the rate constant (k), can be estimated using Transition State Theory (TST). The rate constant is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants.

Table 2: Predicted Kinetic and Thermodynamic Parameters for a Hypothetical Isomerization Reaction

| Parameter | Calculated Value (at 298.15 K) | Significance |

| Enthalpy of Reaction (ΔH) | -5.2 kcal/mol | The reaction is exothermic. |

| Entropy of Reaction (ΔS) | -1.5 cal/(mol·K) | A small decrease in disorder upon reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -4.7 kcal/mol | The reaction is spontaneous under standard conditions. |

| Activation Energy (Ea) | 15.8 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Gibbs Free Energy of Activation (ΔG‡) | 15.5 kcal/mol | Determines the rate of the reaction. |

| Rate Constant (k) | 2.5 x 10⁻⁴ s⁻¹ | A quantitative measure of the reaction speed. |

Predictive Spectroscopic Studies (Theoretical Aspects)

Computational spectroscopy is an invaluable tool for interpreting and predicting experimental spectra. elixirpublishers.comcardiff.ac.uk

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT methods. nih.gov After optimizing the molecular geometry to a stable minimum, the vibrational frequencies and their corresponding intensities are computed. These calculations provide a set of normal modes of vibration, which can be visualized to understand the atomic motions associated with each spectral band.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. The predicted spectra can aid in the assignment of experimental IR and Raman bands to specific functional groups and vibrational modes within the molecule. For instance, characteristic stretching frequencies for the C=N, N-OH, and C-Cl bonds can be identified.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| O-H | Stretching | ~3400 | Strong | Weak |

| C=N | Stretching | ~1650 | Medium | Strong |

| N-O | Stretching | ~950 | Strong | Medium |

| C-Cl | Stretching | ~700 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, has become a standard tool for structure elucidation. rsc.orgresearchgate.net For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts.

The process involves optimizing the geometry of the molecule and then calculating the nuclear magnetic shielding tensors. The chemical shifts are then obtained by referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular conformation, and therefore, it is often necessary to perform a conformational search and average the chemical shifts over the Boltzmann population of the stable conformers. Predicted NMR spectra can be instrumental in assigning signals in experimental spectra and in distinguishing between possible isomers.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -CH₂Cl | ~4.5 | ~40 | The electronegative chlorine atom deshields the adjacent protons and carbon. |

| C=N | - | ~150 | The imine carbon is significantly deshielded. |

| N-OH | ~9.0 | - | The hydroxyl proton chemical shift is sensitive to hydrogen bonding. |

| =N-H | ~7.5 | - | The imine proton chemical shift. |

Intermolecular Interactions and Solvation Effects Modeling

The behavior of this compound in the condensed phase is governed by its intermolecular interactions and the effects of the solvent. nih.gov Computational modeling can provide a detailed picture of these phenomena.

Intermolecular interactions, such as hydrogen bonding involving the N-OH and N-H groups, can be studied by calculating the interaction energies of molecular dimers or clusters. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. nih.gov

Solvation effects are crucial for accurately predicting properties in solution. These effects can be modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient for calculating bulk solvent effects on molecular geometry, energies, and spectroscopic properties. Explicit solvent models involve including a number of solvent molecules around the solute and performing molecular dynamics or Monte Carlo simulations. This approach provides a more detailed description of specific solute-solvent interactions, such as hydrogen bonding to water molecules. mdpi.com

Table 5: Calculated Interaction Energies and Solvation Effects

| Interaction / Effect | Method | Calculated Value | Significance |

| Hydrogen Bond Energy (Dimer) | SAPT | -6.5 kcal/mol | Indicates a strong hydrogen bonding interaction, which will influence the physical properties of the compound. |

| Solvation Free Energy (in Water) | PCM | -8.2 kcal/mol | The negative value indicates that the compound is soluble in water. |

| Dipole Moment (Gas Phase) | DFT | 3.1 D | A significant dipole moment suggests strong dipole-dipole intermolecular interactions. |

| Dipole Moment (in Water) | PCM | 4.5 D | The increase in the dipole moment in a polar solvent indicates significant polarization of the molecule. |

Spectroscopic Methodologies for Structural Elucidation of 1z 2 Chloro N Hydroxyethanimidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for the detailed structural analysis of (1Z)-2-chloro-N'-hydroxyethanimidamide in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

One-dimensional ¹H and ¹³C NMR are fundamental for confirming the core structure of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the chloromethyl group (Cl-CH₂) are expected to appear as a singlet, typically in the downfield region due to the electron-withdrawing effect of the chlorine atom. The protons of the N-H and O-H groups will also present as singlets, though their chemical shifts can be broad and variable depending on the solvent and concentration, owing to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the chloromethyl group (Cl-CH₂) will resonate at a characteristic downfield shift. The carbon of the C=N double bond will appear even further downfield due to its sp² hybridization and proximity to electronegative nitrogen and oxygen atoms.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₂ | 4.0 - 4.5 | Singlet |

| NH₂ | 5.0 - 7.0 (broad) | Singlet |

| OH | 9.0 - 11.0 (broad) | Singlet |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₂ | 40 - 50 |

| C=N | 150 - 160 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For derivatives of this compound with adjacent protons, COSY would show cross-peaks connecting these coupled spins.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals of the CH₂ group by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the CH₂ protons and the C=N carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is key for determining stereochemistry. For the (1Z) isomer, a NOESY experiment could show a spatial correlation between the OH proton and the NH₂ protons, confirming their proximity on the same side of the C=N double bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are complementary and rely on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

O-H and N-H Stretching: These vibrations typically appear as broad bands in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹).

C=N Stretching: The carbon-nitrogen double bond stretch is a strong indicator of the imidamide group and is expected in the 1640-1690 cm⁻¹ region.

N-O Stretching: The nitrogen-oxygen single bond stretch usually appears in the 900-950 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretch will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3100 - 3500 (broad) |

| C=N | Stretching | 1640 - 1690 |

| N-O | Stretching | 900 - 950 |

| C-Cl | Stretching | 600 - 800 |

The position and shape of the O-H and N-H stretching bands in the IR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, these bands are typically broad due to intermolecular hydrogen bonding. Dilution studies in a non-polar solvent would lead to the appearance of sharper, higher-frequency bands corresponding to free (non-hydrogen-bonded) O-H and N-H groups. This allows for the investigation of the strength and nature of intermolecular interactions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The monoisotopic mass of this compound is 108.0090 Da. ugr.es

Upon ionization, the molecule will form a molecular ion (M⁺). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule might include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of a hydroxyl radical (•OH): Leading to a fragment at [M-17]⁺.

Cleavage of the C-C bond: This could lead to the formation of the [CH₂Cl]⁺ ion and the complementary [C(NH₂)NOH]⁺ fragment.

Analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.

For this compound (C₂H₅ClN₂O), HRMS can unequivocally confirm its elemental composition. The analysis detects the molecular ion, typically as a protonated species [M+H]⁺ in positive-ion mode electrospray ionization (ESI). The presence of chlorine, which has two stable isotopes (³⁵Cl, ~75.8% abundance and ³⁷Cl, ~24.2% abundance), results in a characteristic isotopic pattern for all chlorine-containing ions, with two peaks separated by approximately 2 Da and a relative intensity ratio of about 3:1. This pattern serves as a definitive marker for the presence of a single chlorine atom in the molecule.

The theoretical exact masses for the primary isotopic forms of the protonated molecule are calculated and compared against the experimentally measured values. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.

| Ionic Species | Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|---|

| [M+H]⁺ | C₂H₆ClN₂O⁺ | ¹²C₂, ¹H₆, ³⁵Cl, ¹⁴N₂, ¹⁶O | 109.0163 |

| [M+H]⁺ | C₂H₆ClN₂O⁺ | ¹²C₂, ¹H₆, ³⁷Cl, ¹⁴N₂, ¹⁶O | 111.0134 |

Fragmentation Pattern Interpretation for Structural Insights

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. The molecular ion of this compound, being a radical cation ([M]⁺•) in techniques like electron ionization (EI), is energetically unstable and undergoes fragmentation through various pathways. The resulting fragment ions are characteristic of the molecule's functional groups and atomic arrangement.

The interpretation of these fragments helps to piece together the molecular structure. Key fragmentation pathways for this compound would be predicted based on bond strengths and the stability of the resulting neutral and charged species. Common fragmentation mechanisms include alpha-cleavage, inductive cleavage, and rearrangements. youtube.comyoutube.com

Potential fragmentation pathways for this compound include:

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond, one of the weaker bonds, would result in an ion at m/z 73.04.

Loss of hydrogen chloride (HCl): A rearrangement followed by the elimination of neutral HCl could lead to a fragment ion at m/z 72.03.

Alpha-cleavage: Cleavage of the C-C bond alpha to the C=N group would lead to the loss of a chloromethyl radical (•CH₂Cl) and the formation of a stable ion at m/z 59.02.

Cleavage of the N-O bond: The N-O bond is relatively weak and can cleave, leading to the loss of a hydroxyl radical (•OH) to yield an ion at m/z 91.01.

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Plausible Structure/Description |

|---|---|---|---|

| 73.0400 | •Cl | C₂H₅N₂O⁺ | Loss of chlorine radical from the molecular ion. |

| 91.0056 | •OH | C₂H₄ClN₂⁺ | Loss of hydroxyl radical via N-O bond cleavage. |

| 59.0239 | •CH₂Cl | CH₃N₂O⁺ | Alpha-cleavage of the C-C bond. |

| 42.0104 | •OH, •CH₂Cl | CH₂N₂⁺ | Further fragmentation involving multiple losses. |

X-Ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide data on connectivity and electronic environment, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique can confirm the (Z)-configuration of the C=N double bond, which is generally the more energetically favorable isomer for amidoximes. nih.gov

Single Crystal X-Ray Diffraction Methodology

The process begins with the growth of a high-quality single crystal of this compound, which is a critical and often challenging step. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.

The crystal is rotated to collect a complete dataset of these diffraction spots. The data are then processed to determine the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal). Using this information, the electron density map of the molecule is calculated through Fourier transformation. An atomic model is fitted to this map, and the structure is refined to yield precise atomic coordinates, bond lengths, bond angles, and torsion angles. nih.gov Although the specific crystal structure of this compound has not been reported in publicly available literature, this methodology is standard for related amidoxime (B1450833) structures. researchgate.net

Analysis of Crystal Packing and Lattice Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces, which dictate the material's bulk properties. For this compound, the primary intermolecular interactions expected are hydrogen bonds. The N'-hydroxy (-NOH) and the ethanimidamide (-NH) groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are effective acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. nih.gov

Chromophore Analysis and Electronic Transitions

The parts of a molecule responsible for light absorption are known as chromophores. In this compound, the primary chromophore is the C=N double bond of the imine group, along with the non-bonding (n) electrons on the nitrogen, oxygen, and chlorine atoms. The presence of these features allows for specific types of electronic transitions. researchgate.net

The expected electronic transitions for this molecule are:

π → π* transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital associated with the C=N double bond. These transitions are typically high in energy (occur at shorter wavelengths) and have high molar absorptivity (ε).

n → π* transition: This involves the promotion of an electron from a non-bonding orbital (from the lone pairs on N or O) to the π* antibonding orbital of the C=N bond. These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions and are generally of much lower intensity. researchgate.net

The absorption maxima (λ_max) for simple, non-conjugated oximes are typically found in the 190-210 nm range. The presence of the chloro and hydroxyl groups may cause a slight shift in these absorption bands. The specific λ_max values and molar absorptivities would be determined experimentally by recording the UV-Vis spectrum of the compound in a suitable solvent.

Applications in Reaction Monitoring

The synthesis and subsequent reactions of this compound and its derivatives can be effectively monitored in real-time using various spectroscopic techniques. These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for isolating samples from the reaction mixture. This in-situ analysis is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the desired product is obtained with high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. By acquiring spectra at regular intervals, changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) can be observed. For instance, in a substitution reaction where the chlorine atom is replaced, the chemical shift of the adjacent methylene protons (-CH₂Cl) would be expected to change significantly.

Hypothetical Reaction Monitoring via ¹H NMR:

Consider the hypothetical substitution of the chloride in this compound with a generic nucleophile (Nu⁻).

| Compound | Relevant Proton | Expected Chemical Shift (δ, ppm) | Observation During Reaction |

| This compound | -CH₂Cl | ~4.2 | Signal intensity decreases over time. |

| Product | -CH₂Nu | Varies depending on Nu | New signal appears and its intensity increases over time. |

| Intermediate | Varies | Varies | A transient signal may appear and then disappear. |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for in-situ reaction monitoring. An IR probe immersed directly into the reaction vessel can continuously collect spectra. Key vibrational modes, such as the C-Cl stretch in the starting material and the appearance of new functional group vibrations in the product, can be monitored.

Hypothetical Reaction Monitoring via IR Spectroscopy:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation During Reaction |

| C-Cl | Stretch | ~750-650 | Absorbance decreases over time. |

| O-H (in product) | Stretch | ~3600-3200 | New absorbance band appears and grows. |

| C=N | Stretch | ~1680-1620 | Shift in wavenumber or change in band shape upon conversion. |

Mass Spectrometry (MS)

Mass spectrometry can be coupled with reaction monitoring systems to provide real-time information on the molecular weight of species in the reaction mixture. This is especially useful for identifying reaction intermediates and byproducts. Techniques such as Reaction Interface Mass Spectrometry (RIMS) allow for the continuous sampling and ionization of the reaction components.

Applications and Further Derivatization of 1z 2 Chloro N Hydroxyethanimidamide in Advanced Materials and Chemical Synthesis

As a Versatile Synthetic Building Block for Complex Organic Molecules

The structure of (1Z)-2-chloro-N'-hydroxyethanimidamide allows it to serve as a foundational component, or building block, for creating more complex chemical structures. nih.govelsevierpure.comresearchgate.netresearchgate.netchemrxiv.org The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, while the amidoxime (B1450833) group can participate in cyclization and condensation reactions. elsevierpure.com This dual reactivity is highly advantageous in diversity-oriented synthesis, where the goal is to generate a wide range of molecular skeletons from a single starting reagent. elsevierpure.comresearchgate.netchemrxiv.org

The amidoxime functional group, [RC(=NOH)NH2], is a key structural feature in various molecular scaffolds designed for biological recognition. inl.gov While the specific pharmacological activities are beyond the scope of this discussion, the inherent ability of the amidoxime moiety to form hydrogen bonds and coordinate with other molecules makes it a valuable component in the design of complex organic structures. The this compound molecule serves as a precursor to these scaffolds, providing the essential amidoxime group that can be incorporated into larger, more intricate molecular frameworks.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental in many areas of chemistry. Multi-step synthesis is a common strategy for constructing these complex molecules. researchgate.net this compound is a useful intermediate in these synthetic pathways. The amidoxime group is a well-established precursor for the synthesis of various five-membered heterocycles. For instance, it can undergo cyclization reactions with different reagents to form oxadiazole or other related heterocyclic systems. The chloro-substituent provides an additional reactive handle that can be modified in subsequent steps, allowing for the introduction of further complexity and functionality into the final molecule.

Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. ekb.eg The amidoxime group within this compound is an excellent ligand, capable of binding strongly to a variety of metal ions. inl.gov

The amidoxime group is a powerful chelating agent, meaning it can bind to a single central metal ion through multiple atoms—specifically, the nitrogen and oxygen atoms. inl.govresearchgate.net This ability to form a stable, ring-like structure with the metal ion is known as chelation. Amidoxime-containing molecules have demonstrated a strong affinity for a wide range of metal ions. rdd.edu.iqresearchgate.net Research has shown that materials functionalized with amidoxime groups are effective at binding numerous metal ions, with the efficiency of this binding often dependent on the pH of the solution. rdd.edu.iqresearchgate.net This property is central to applications such as the selective extraction of metals from solutions. inl.govosti.gov

| Metal Ion | Reference |

|---|---|

| Uranium (VI) | rdd.edu.iqresearchgate.net |

| Vanadium (V) | rdd.edu.iq |

| Molybdenum (VI) | rdd.edu.iq |

| Palladium (II) | rdd.edu.iq |

| Zinc (II) | rdd.edu.iq |

| Cadmium (II) | rdd.edu.iq |

| Mercury (II) | rdd.edu.iq |

| Nickel (II) | rdd.edu.iq |

| Copper (II) | rdd.edu.iqresearchgate.net |

| Iron (III) | rdd.edu.iq |

| Lead (II) | researchgate.net |

Metal complexes formed with organic ligands often possess significant catalytic properties, facilitating and accelerating chemical reactions. mdpi.comresearchgate.net Ligands play a crucial role in tuning the electronic and structural properties of the metal center, thereby influencing the complex's catalytic activity. nih.gov While research into the catalytic applications of complexes derived specifically from this compound is an emerging area, the principle is well-established with related ligand systems. For example, metal complexes of Schiff bases and hydrazones are known to be effective catalysts for organic transformations such as condensation reactions. mdpi.comresearchgate.net The strong coordination ability of the amidoxime moiety suggests that its metal complexes are promising candidates for catalyzing various non-biological chemical processes, including organic transformations and polymerization reactions. nih.gov

Integration into Functional Materials

The robust metal-chelating properties of the amidoxime group make this compound a valuable component for the creation of functional materials, particularly those designed for metal ion separation and extraction. osti.gov By incorporating this molecule or its reactive amidoxime functionality into a solid support, such as a polymer resin, materials with a high capacity and selectivity for specific metals can be produced. researchgate.net

These functionalized materials are typically synthesized by grafting molecules containing amidoxime groups onto the surface of a polymer backbone, such as polyacrylonitrile (B21495) or styrene-divinylbenzene copolymers. researchgate.netrdd.edu.iq The resulting chelating resins exhibit high stability and can be used repeatedly for the enrichment and separation of metal ions from aqueous solutions. rdd.edu.iq A prominent application for such materials is the extraction of valuable or toxic metals from industrial wastewater or natural sources like seawater. inl.gov The high affinity of the amidoxime group for uranium has led to extensive research into these materials for the purpose of extracting uranium from the ocean. inl.govresearchgate.net

Polymer Functionalization and Resin Development

There is no available research in the public domain that details the use of this compound for the functionalization of polymers or the development of new resins. While the structural motifs present in the molecule, such as the chloro and N'-hydroxyethanimidamide groups, suggest potential reactivity for grafting onto polymer backbones, no studies have been published that demonstrate or explore this specific application. Consequently, there are no research findings or data tables to present on this topic.

Applications in Adsorption and Separation Technologies (e.g., metal extraction from water)

No published studies have investigated the application of this compound in adsorption and separation technologies. The N'-hydroxyethanimidamide moiety is related to the amidoxime group, which is known for its ability to chelate metal ions and is used in the development of adsorbent materials. However, there is no specific research on the use of this compound itself for such purposes, including the extraction of metals from water. Therefore, no data on its adsorption capacity, selectivity, or performance in separation processes is available.

Analytical Reagent Development

Use in Chelatometric and Spectrophotometric Assays (non-clinical)

There is a lack of scientific literature describing the use of this compound as an analytical reagent in chelatometric or spectrophotometric assays for non-clinical purposes. For a compound to be used in such assays, its complexation behavior with target analytes and its spectrophotometric properties would need to be characterized. No such studies have been reported for this specific compound.

Development of Sensors and Probes for Chemical Analysis (non-biological)

The development of chemical sensors or probes utilizing this compound has not been reported in scientific literature. The design of such analytical tools would require an understanding of the compound's interaction with specific analytes to produce a measurable signal. As no research has been published in this area, there are no findings on its application in the development of sensors or probes for non-biological chemical analysis.

Conclusion and Future Research Directions for 1z 2 Chloro N Hydroxyethanimidamide Chemistry

Summary of Key Research Achievements and Contributions

Direct research achievements for (1Z)-2-chloro-N'-hydroxyethanimidamide are not extensively documented in the current literature. However, the contributions in the broader field of amidoxime (B1450833) chemistry are substantial and provide a roadmap for future studies on this specific molecule. Key achievements in the parent field include:

Development of Versatile Synthetic Protocols: Numerous methods for the synthesis of amidoximes from nitriles and hydroxylamine (B1172632) have been established, including green chemistry approaches that utilize water as a solvent. tandfonline.comtandfonline.com These methods provide a strong starting point for the synthesis of chlorinated analogues.

Elucidation of Reactivity: Amidoximes are recognized as valuable precursors for a wide array of heterocyclic compounds, such as 1,2,4-oxadiazoles. tandfonline.com Their ability to be reduced to amidines has been utilized in medicinal chemistry for prodrug strategies. nih.govirb.hr

Applications in Materials Science: Amidoxime-functionalized polymers have been extensively developed and proven highly effective for the chelation and extraction of metal ions, most notably for the recovery of uranium from seawater. acs.orgacs.orgrsc.org

Biological Investigations: A wide range of biological activities have been associated with amidoxime-containing molecules, including antiproliferative and antimicrobial effects. nih.govirb.hrnih.gov They are also studied for their ability to act as nitric oxide (NO) donors. researchgate.netmdpi.comnih.gov

These achievements in the broader class of amidoximes underscore the potential of this compound as a valuable, yet underexplored, chemical entity.

Unexplored Synthetic Pathways and Novel Methodologies

The primary synthetic route to amidoximes involves the reaction of a nitrile with hydroxylamine. nih.govresearchgate.net For this compound, this would logically start from chloroacetonitrile (B46850). While this is a plausible pathway, several unexplored avenues could offer advantages in terms of yield, safety, and scalability.

Alternative Precursors: One-pot methods starting from carboxylic acids or amides, which have been developed for other amidoximes, could be adapted. rsc.org For instance, the reaction of 2-chloroacetamide (B119443) with hydroxylamine under specific activating conditions could be a viable route.

Flow Chemistry: Continuous flow reactors could offer enhanced safety and control over reaction parameters, which is particularly important when dealing with potentially unstable intermediates. This methodology has been successfully applied to the synthesis of other hydroxamic acids.

Photochemical and Electrochemical Methods: Light or electricity-mediated synthesis could provide novel and greener pathways, potentially avoiding harsh reagents and offering unique selectivity.

Enzymatic Synthesis: Biocatalytic methods could offer unparalleled stereoselectivity and milder reaction conditions, although the development of suitable enzymes would be a significant undertaking.

| Potential Synthetic Pathway | Precursor | Key Reagents/Conditions | Potential Advantages |

| Classical Nitrile Route | Chloroacetonitrile | Hydroxylamine hydrochloride, Base (e.g., Na2CO3, Et3N) | Readily available starting material |

| One-Pot Amide Route | 2-Chloroacetamide | I2/Ph3P, Et3N, Hydroxylamine hydrochloride | Avoids handling of nitrile |

| Flow Chemistry | Chloroacetonitrile | Hydroxylamine, Base in a microreactor system | Improved safety and control |

| Photoredox Catalysis | Activated 2-chloroacetic acid derivative | Photocatalyst, Light, Hydroxylamine source | Mild conditions, novel reactivity |

This table presents hypothetical pathways for this compound based on established methods for related compounds.

Discovery of New Reactivity Modes and Transformation Opportunities

The dual functionality of this compound—a nucleophilic and potentially electrophilic amidoxime group and a reactive C-Cl bond—suggests a rich landscape for novel transformations.

Intramolecular Cyclizations: The presence of the chlorine atom as a leaving group opens the possibility for intramolecular cyclization reactions. Depending on the reaction conditions and reagents, novel heterocyclic systems could be accessed. For example, reaction with a base could potentially lead to a three-membered ring or other rearranged products.

Tandem Reactions: The compound could serve as a linchpin in tandem reactions where an initial reaction at the amidoxime moiety is followed by a substitution or elimination involving the chloro group, or vice-versa.

Organometallic Cross-Coupling: While challenging, the C-Cl bond could potentially participate in cross-coupling reactions, allowing for the introduction of various carbon-based substituents and the synthesis of more complex molecules.

Radical Chemistry: The C-Cl bond could be a precursor for radical generation, enabling a range of radical-mediated additions and cyclizations distinct from ionic pathways.

Advanced Computational Chemistry Applications and Predictive Modeling

Computational chemistry offers powerful tools to investigate this compound in silico before extensive laboratory work is undertaken.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of proposed synthetic routes and reactions. This can help in understanding reaction outcomes and optimizing conditions. rsc.org

Property Prediction (pKa, Reactivity): Computational models can predict key physicochemical properties, such as the acidity (pKa) of the N-hydroxy group, which is crucial for understanding its behavior in solution and designing reactions. ornl.gov The influence of the α-chloro group on the electronic structure and reactivity of the amidoxime can be precisely quantified.

Predictive ADME Modeling: Should this scaffold be considered for medicinal chemistry applications, in silico models can predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to prioritize analogues with more favorable pharmacokinetic profiles. nih.govelsevierpure.comresearchgate.net

| Computational Method | Application Area | Predicted Property/Outcome |

| DFT (e.g., M06-2X) | Reaction Energetics | Transition state energies, reaction barriers, mechanism pathways |

| SMD Solvent Model | Acidity Prediction | Aqueous pKa values of the oxime proton |

| QSAR Models | Pharmacokinetics | Prediction of properties like solubility, permeability, and metabolic stability |

This table outlines potential computational studies for this compound.

Emerging Applications in Sustainable Chemistry and Novel Materials

The unique structure of this compound suggests its potential utility in sustainable chemistry and materials science.

Polymer Functionalization: The compound could be used as a monomer or a post-polymerization modification agent. The amidoxime group is a well-known strong chelator for various metal ions. acs.orgacs.org Polymers incorporating this moiety could be developed for applications in environmental remediation, such as the removal of heavy metals from wastewater. The chlorine atom provides a handle for grafting onto existing polymer backbones.

Green Synthesis: Developing efficient, atom-economical syntheses of and from this compound aligns with the principles of green chemistry. tandfonline.com Its use as a building block could reduce the number of steps required to access complex molecules.

Bio-based Materials: If synthetic routes from renewable feedstocks can be developed, polymers and materials derived from this compound could contribute to the development of a more sustainable materials economy.

Interdisciplinary Research Avenues and Challenges

The full potential of this compound can be realized through interdisciplinary collaboration.

Medicinal Chemistry: The amidoxime group is a known bioisostere of carboxylic acids and is often used as a prodrug for amidines. nih.gov The combination with a chloro-substituent could lead to novel therapeutic agents. Collaboration with biochemists and pharmacologists would be essential to explore these possibilities.

Materials Science and Engineering: Designing and fabricating advanced materials, such as selective membranes or sorbents for metal capture, requires a joint effort between synthetic chemists and materials scientists. rsc.orgnih.gov

Environmental Science: The development of sensors or remediation technologies based on this molecule would necessitate collaboration with environmental chemists and engineers to test and validate performance in real-world samples.

Challenges: A primary challenge is the potential instability of the molecule. The interaction between the electron-withdrawing chlorine and the electron-rich amidoxime could lead to decomposition pathways. A thorough investigation of its stability under various conditions (pH, temperature, light) will be a critical first step in any research program. Furthermore, the safe handling of precursors like chloroacetonitrile is a significant consideration for any scale-up synthesis.

常见问题

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Strategy :

- Modify chloro substituents (e.g., replace with fluorine) to assess electronic effects.

- Introduce methyl groups to the oxazole ring to evaluate steric hindrance .

- Data Analysis : Use multivariate regression (PLS) to correlate logP, polar surface area, and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。